Ethyl {[3-acetyl-1-(4-ethoxyphenyl)-2-methyl-1H-indol-5-yl]oxy}acetate Ethyl {[3-acetyl-1-(4-ethoxyphenyl)-2-methyl-1H-indol-5-yl]oxy}acetate
Brand Name: Vulcanchem
CAS No.: 380645-06-7
VCID: VC0376370
InChI: InChI=1S/C23H25NO5/c1-5-27-18-9-7-17(8-10-18)24-15(3)23(16(4)25)20-13-19(11-12-21(20)24)29-14-22(26)28-6-2/h7-13H,5-6,14H2,1-4H3
SMILES: CCOC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)OCC(=O)OCC)C(=O)C)C
Molecular Formula: C23H25NO5
Molecular Weight: 395.4g/mol

Ethyl {[3-acetyl-1-(4-ethoxyphenyl)-2-methyl-1H-indol-5-yl]oxy}acetate

CAS No.: 380645-06-7

Main Products

VCID: VC0376370

Molecular Formula: C23H25NO5

Molecular Weight: 395.4g/mol

Ethyl {[3-acetyl-1-(4-ethoxyphenyl)-2-methyl-1H-indol-5-yl]oxy}acetate - 380645-06-7

CAS No. 380645-06-7
Product Name Ethyl {[3-acetyl-1-(4-ethoxyphenyl)-2-methyl-1H-indol-5-yl]oxy}acetate
Molecular Formula C23H25NO5
Molecular Weight 395.4g/mol
IUPAC Name ethyl 2-[3-acetyl-1-(4-ethoxyphenyl)-2-methylindol-5-yl]oxyacetate
Standard InChI InChI=1S/C23H25NO5/c1-5-27-18-9-7-17(8-10-18)24-15(3)23(16(4)25)20-13-19(11-12-21(20)24)29-14-22(26)28-6-2/h7-13H,5-6,14H2,1-4H3
Standard InChIKey ZERPNQPFTHMEDQ-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)OCC(=O)OCC)C(=O)C)C
Canonical SMILES CCOC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)OCC(=O)OCC)C(=O)C)C
PubChem Compound 1038229
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator